4-acetamido-N,N-diethylbenzamide
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Description
4-acetamido-N,N-diethylbenzamide is an organic compound with the molecular formula C12H17NO2. It is a derivative of benzamide, where the benzene ring is substituted with an acetamido group at the para
Mechanism of Action
Target of Action
A structurally similar compound, 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, has been found to target neuraminidase in influenza b virus and influenza a virus .
Biochemical Pathways
This could lead to downstream effects such as the activation or inhibition of certain metabolic pathways .
Pharmacokinetics
A study on a similar compound, n-acetyldinaline, showed that it had a triexponential or biexponential elimination from plasma with a terminal half-life of 74 ± 25 hours .
Result of Action
A structurally similar compound, n-acetyldinaline, has been shown to have antitumor activity, suggesting that 4-(acetylamino)-n,n-diethylbenzamide may also have potential therapeutic effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of a compound .
Properties
IUPAC Name |
4-acetamido-N,N-diethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-4-15(5-2)13(17)11-6-8-12(9-7-11)14-10(3)16/h6-9H,4-5H2,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAIAVRNWAMWJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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